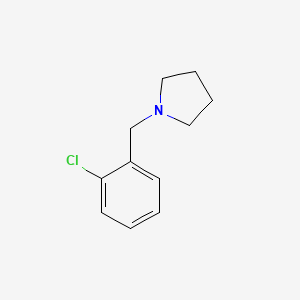

1-(2-Chlorobenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H14ClN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |

InChI Key |

XIUPKYDFTUADKF-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CC2=CC=CC=C2Cl |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-Chlorobenzyl)pyrrolidine: Structural Architecture and Synthetic Methodology

[1]

Executive Summary

1-(2-Chlorobenzyl)pyrrolidine (CAS: 72249-97-9) is a specialized tertiary amine intermediate critical to the synthesis of pharmaceutical agents targeting histamine receptors and G-protein coupled receptors (GPCRs).[1][2] Characterized by a pyrrolidine ring N-alkylated with an ortho-chlorobenzyl group, this molecule serves as a lipophilic pharmacophore, often modulating binding affinity through steric occlusion and hydrophobic interactions.[1] This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data for researchers in medicinal chemistry.[1]

Molecular Specifications & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) attached to a benzene ring substituted at the ortho position with a chlorine atom.[1] This substitution pattern introduces specific steric and electronic effects distinguishable in spectroscopic analysis.

Table 1: Physicochemical Data Profile

| Property | Specification | Notes |

| IUPAC Name | 1-[(2-Chlorophenyl)methyl]pyrrolidine | |

| CAS Registry Number | 72249-97-9 | |

| Molecular Formula | C₁₁H₁₄ClN | |

| Molecular Weight | 195.69 g/mol | |

| Physical State | Colorless to pale yellow oil | Free base form |

| Boiling Point | 102–104 °C | At reduced pressure (vacuum distillation) |

| Melting Point (HCl Salt) | 170 °C | Hydrochloride salt form |

| Solubility | Soluble in DCM, Toluene, Ethanol | Limited solubility in water (Free base) |

| pKa (Calculated) | ~9.5 | Typical for N-benzyl tertiary amines |

Synthetic Methodologies

Two primary routes are established for the synthesis of this compound: Nucleophilic Substitution (Alkylation) and Reductive Amination .[1] The choice of method depends on reagent availability and scale requirements.[1]

Method A: Direct N-Alkylation (Nucleophilic Substitution)

This method utilizes 2-chlorobenzyl chloride as the electrophile.[1] It is the preferred route for large-scale preparation due to the low cost of reagents.[1]

-

Reagents: Pyrrolidine (1.1 eq), 2-Chlorobenzyl chloride (1.0 eq), Potassium Carbonate (

), Toluene.[1] -

Mechanism:

displacement of the benzylic chloride by the secondary amine.[1]

Protocol:

-

Preparation: Dissolve pyrrolidine (55 g, 0.77 mol) in toluene (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add a solution of 2-chlorobenzyl chloride (50 g, 0.31 mol) in toluene (100 mL) dropwise under agitation, maintaining the internal temperature below 40°C to prevent uncontrolled exotherms.

-

Reaction: Once addition is complete, heat the mixture to reflux for 3 hours.

-

Work-up: Cool the mixture to room temperature. Wash the organic phase twice with water to remove hydrochloride salts and excess amine.[1]

-

Drying: Dry the organic layer over anhydrous

or -

Purification: Remove the solvent under reduced pressure. Distill the residue under vacuum.[1][3] Collect the fraction boiling at 102–104°C.

Method B: Reductive Amination

This method avoids the use of alkyl halides (potential genotoxins) and is often preferred in late-stage medicinal chemistry optimization.[1]

-

Reagents: 2-Chlorobenzaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride (STAB), DCE or DCM.[1]

-

Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[1]

Protocol:

-

Imine Formation: Mix 2-chlorobenzaldehyde (1.0 eq) and pyrrolidine (1.0 eq) in Dichloromethane (DCM) at room temperature for 30 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.

-

Quench: Stir for 4-12 hours. Quench with saturated aqueous

.[1] -

Extraction: Extract with DCM, dry over

, and concentrate.

Visualization: Synthetic Workflow

Figure 1: Comparative synthetic pathways showing Nucleophilic Substitution (top) and Reductive Amination (bottom).[1]

Structural Characterization

Accurate identification requires analysis of the specific NMR splitting patterns caused by the ortho-chloro substituent.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The ortho-chloro group deshields the benzylic protons and alters the aromatic splitting pattern compared to unsubstituted benzylpyrrolidine.[1]

^1H NMR (400 MHz, CDCl₃) Characteristic Signals:

-

δ 7.45 – 7.15 ppm (m, 4H): Aromatic protons.[1] The proton at the 3-position (adjacent to Cl) and 6-position (adjacent to

) often appear as distinct multiplets due to the lack of symmetry.[1] -

δ 3.75 ppm (s, 2H): Benzylic

.[1] This singlet is critical for confirming N-alkylation.[1] It appears slightly downfield compared to the unsubstituted benzyl analog (~3.60 ppm) due to the inductive effect of the chlorine.[1] -

δ 2.55 – 2.60 ppm (m, 4H): Pyrrolidine

-protons ( -

δ 1.75 – 1.80 ppm (m, 4H): Pyrrolidine

-protons (

^13C NMR (100 MHz, CDCl₃) Characteristic Signals:

-

Aromatic Carbons: ~134.0 (C-Cl), ~130.0, ~129.0, ~128.0, ~126.5 ppm.[1]

-

Pyrrolidine

-Carbon: ~54.2 ppm.[1] -

Pyrrolidine

-Carbon: ~23.5 ppm.[1]

Mass Spectrometry (MS)[1][8]

Pharmacological Relevance[1][8]

The this compound moiety acts as a lipophilic anchor in drug design.[1] The chlorine atom at the ortho position serves two main functions:

-

Conformational Lock: It restricts rotation around the benzylic bond, favoring specific conformations that may match receptor binding pockets.[1]

-

Metabolic Stability: It blocks metabolic oxidation at the ortho position.[1]

This structural motif is homologous to fragments found in:

-

Clemastine: An antihistamine where a pyrrolidine ring is linked to a chlorophenyl ether.[1]

-

Vildagliptin Analogs: While Vildagliptin uses a cyanopyrrolidine, the N-substituted pyrrolidine scaffold is a shared pharmacophore in DPP-IV inhibitors.[1]

-

GPCR Ligands: Used in the development of Dopamine D2 and Histamine H1 antagonists.[1]

Visualization: Pharmacophore Map

Figure 2: Pharmacophore decomposition highlighting the functional roles of the amine, linker, and halogenated aromatic system.[1][5]

Safety and Handling

References

-

Synthesis of N-(2-chlorobenzyl)-pyrrolidine. PrepChem. Retrieved from [Link]

-

PubChem Compound Summary for CID 409434: this compound. National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Pyrrolidine Derivatives in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link] (Generalized Reference for Scaffold Utility)[1]

-

Spectroscopic Data of Benzylpyrrolidines. Organic Chemistry Data. Retrieved from [Link][1]

Literature review of benzylpyrrolidine derivatives in pharmacology

Technical Whitepaper | Version 2.0

Executive Summary

The benzylpyrrolidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its pharmacological utility stems from a unique balance of physicochemical properties: the pyrrolidine ring provides a semi-rigid, basic core (pKa ~9.0–9.5) essential for cation-pi interactions, while the benzyl group confers lipophilicity and steric bulk necessary for hydrophobic pocket occupation.

This technical guide synthesizes the current state of benzylpyrrolidine pharmacology, focusing on three critical therapeutic axes: Histamine H3 antagonism (neuropsychiatry), Sigma receptor modulation (neuroprotection), and Dual AChE/BACE-1 inhibition (Alzheimer’s disease).

Structural Architecture & Chemical Space

The benzylpyrrolidine scaffold is defined by the attachment of a benzyl group to a pyrrolidine ring, most commonly at the nitrogen (N-benzyl) or the C3 position.

Physicochemical Profile[1][2]

-

Lipophilicity (LogP): Typically ranges from 2.5 to 4.5, facilitating Blood-Brain Barrier (BBB) penetration.

-

Basicity: The tertiary amine in N-benzylpyrrolidines serves as a proton acceptor at physiological pH. This protonated species is often the bioactive form, anchoring the molecule to aspartate residues in GPCR transmembrane domains (e.g., Asp113 in H3 receptors).

-

Conformational Entropy: Compared to diethylamine analogs, the pyrrolidine ring restricts conformational freedom, reducing the entropic penalty upon receptor binding.

Neuropharmacology: Mechanism & Causality

Histamine H3 Receptor Antagonism

The Histamine H3 receptor (H3R) is a Gi/o-coupled presynaptic autoreceptor. Antagonism of H3R enhances the release of histamine, acetylcholine, and dopamine, making it a prime target for cognitive disorders (ADHD, Alzheimer's).

-

Mechanism: N-benzylpyrrolidine derivatives act as inverse agonists or neutral antagonists. The basic pyrrolidine nitrogen forms an ionic bond with the conserved Asp3.32 residue in the receptor's transmembrane region. The benzyl group occupies a hydrophobic pocket, providing subtype selectivity over H1 and H2 receptors.

-

Structure-Activity Relationship (SAR):

-

N-substitution: Essential for affinity.

-

C3/C4-substitution: Introduction of polar groups (e.g., ethers, amides) on the pyrrolidine ring modulates metabolic stability and reduces hERG channel liability.

-

Sigma-1 Receptor Modulation

Sigma-1 receptors (

-

Ligand Design: N-benzylpyrrolidines fit the classic pharmacophore: a positive ionizable nitrogen flanked by two hydrophobic regions.

-

Therapeutic Value: High-affinity ligands (Ki < 10 nM) promote neuroprotection by regulating calcium signaling and reducing endoplasmic reticulum (ER) stress.

Multitarget Alzheimer’s Therapeutics

Recent advancements have positioned N-benzylpyrrolidines as dual inhibitors of Acetylcholinesterase (AChE) and

-

Dual Binding Mode: The benzyl group interacts with the Peripheral Anionic Site (PAS) of AChE via

-

Visualization of Signaling Pathways

H3 Receptor Antagonism Pathway

The following diagram illustrates the blockade of H3R-mediated signaling. By preventing the Gi/o-mediated inhibition of Adenylyl Cyclase, benzylpyrrolidine antagonists restore cAMP levels and neurotransmitter release.

Figure 1: Mechanism of Action for H3 Antagonists.[2][3] The antagonist prevents Gi/o coupling, disinhibiting cAMP production and restoring neurotransmitter release.

Comparative Pharmacological Data

The table below summarizes key potency data for representative benzylpyrrolidine derivatives across primary targets.

| Compound Class | Primary Target | Mechanism | Key Potency Metric | Reference |

| Substituted Pyrrolidines | Histamine H3 | Antagonist | Ki = 0.8 nM (hH3) | Stocking et al. [2] |

| Compound 4o | AChE / BACE-1 | Dual Inhibitor | IC50 = 0.045 µM (AChE) | Choubey et al. [1] |

| 3-Phenylpyrrolidine analogs | Sigma-1 ( | Ligand | Ki = 0.12 nM | Niso et al. [3] |

| A-331440 | Histamine H3 | Antagonist | Ki = ~1.0 nM | Abbott Labs (Historical) |

Synthetic Methodologies

Reductive Amination (Standard Protocol)

The most robust method for synthesizing N-benzylpyrrolidines is the reductive amination of pyrrolidine with benzaldehyde derivatives. This route avoids the over-alkylation issues common with direct alkylation (using benzyl halides).

Figure 2: One-pot reductive amination workflow using Sodium Triacetoxyborohydride.

Detailed Experimental Protocols

Protocol: Synthesis of N-Benzylpyrrolidine via Reductive Amination

Rationale: Sodium triacetoxyborohydride (STAB) is chosen over NaBH4 because it is less basic and tolerates functional groups like esters and nitro groups.

Materials:

-

Substituted Benzaldehyde (1.0 equiv)

-

Pyrrolidine derivative (1.0–1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, optional)[4]

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask under nitrogen, dissolve the benzaldehyde (1 mmol) and pyrrolidine (1.1 mmol) in anhydrous DCE (5 mL).

-

Activation: If the reaction is sluggish, add glacial acetic acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

-

Reduction: Add STAB (1.4 mmol) in a single portion. Note: Mild effervescence may occur.

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Quench the reaction with saturated aqueous NaHCO3 (10 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

-

Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol: Ellman’s Assay for AChE Inhibition

Rationale: This colorimetric assay quantifies the hydrolysis of acetylthiocholine. The N-benzylpyrrolidine acts as a competitive or non-competitive inhibitor.

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0)

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM)

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM)

-

Enzyme: Electric eel AChE (0.02 U/mL)

Workflow:

-

Preparation: Dissolve the test compound (Benzylpyrrolidine derivative) in DMSO/Buffer (keep DMSO < 1%).

-

Incubation: In a 96-well plate, add:

-

140 µL Phosphate Buffer

-

20 µL Enzyme solution

-

20 µL Test compound solution

-

Incubate at 25°C for 10 minutes to allow inhibitor binding.

-

-

Initiation: Add 10 µL of DTNB and 10 µL of ATCh substrate.

-

Measurement: Immediately measure absorbance at 412 nm using a microplate reader.

-

Kinetic Read: Record absorbance every 30 seconds for 5 minutes.

-

Calculation: Calculate % Inhibition =

.

References

-

Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease.[1] Bioorganic & Medicinal Chemistry, 28(22), 115721.[1]

-

Stocking, E. M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[5] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[5]

-

Niso, M., et al. (2019). High-affinity sigma-1 receptor ligands based on the σ1 antagonist PB212.[6] Future Medicinal Chemistry, 11(19), 2547-2562.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

- 1. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SAR110894, a potent histamine H₃-receptor antagonist, displays procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical methods for characterization of 1-(2-Chlorobenzyl)pyrrolidine

Application Note & Protocol Guide | Version 2.1

Subject: Analytical Methodologies for Quality Control and Structural Validation of 1-(2-Chlorobenzyl)pyrrolidine (CAS 72249-97-9). Primary Application: Pharmaceutical Intermediate (Key precursor for Clemastine Fumarate).

Executive Summary

This compound is a critical tertiary amine intermediate used in the synthesis of antihistamines, most notably Clemastine . Its quality control is pivotal because impurities introduced at this stage—specifically regioisomers (3-chloro or 4-chloro analogs) and unreacted alkylating agents—can propagate through the synthesis, complicating the purification of the final Active Pharmaceutical Ingredient (API).

This guide provides a multi-modal analytical strategy. We prioritize High-pH Reverse Phase HPLC to overcome the peak tailing issues common with tertiary amines, and GC-MS for definitive structural identification via chlorine isotope signatures.

Molecule Profile

| Property | Description |

| Chemical Name | This compound |

| CAS Number | 72249-97-9 |

| Molecular Formula | |

| Molecular Weight | 195.69 g/mol |

| Key Functional Groups | Tertiary Amine (Pyrrolidine ring), Ortho-substituted Benzyl ring |

| pKa (Calculated) | ~9.5 (Basic Nitrogen) |

| Solubility | Soluble in Methanol, Acetonitrile, DCM; Low solubility in water (unless protonated) |

Analytical Workflow Strategy

The following workflow ensures complete characterization, moving from bulk purity to specific structural confirmation.

Figure 1: Integrated analytical workflow for validation of this compound.

Protocol A: High-pH HPLC for Purity Assessment

Rationale: Tertiary amines like pyrrolidines interact strongly with residual silanols on standard silica C18 columns at acidic pH, leading to severe peak tailing. This protocol uses a hybrid silica column at pH 10 . At this pH, the amine is deprotonated (neutral), eliminating silanol interactions and resulting in sharp, symmetrical peaks.

Materials & Equipment[3][4][5][6][7]

-

Instrument: HPLC or UPLC system with PDA/UV detector.

-

Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).

-

Dimensions: 150 x 4.6 mm, 3.5 µm (or equivalent).

-

-

Reagents: Ammonium Bicarbonate (

), Ammonium Hydroxide, HPLC Grade Acetonitrile (ACN).

Method Parameters

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 5 - 10 µL |

| Detection | UV 215 nm (primary), 254 nm (secondary) |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

System Suitability Criteria

-

Tailing Factor (

): Must be < 1.5 (Target < 1.2). -

Theoretical Plates: > 5000.

-

Retention Time: ~6-8 minutes (depending on dead volume).

Critical Note: Do not use standard silica columns at pH 10; they will dissolve. Ensure the column is explicitly rated for pH > 9.

Protocol B: GC-MS for Identification & Impurity Profiling

Rationale: GC-MS is the gold standard for identifying halogenated organic intermediates. The chlorine atom provides a distinct isotopic signature that validates the presence of the halogen.

Method Parameters

-

Inlet: Split/Splitless (Split ratio 20:1).

-

Inlet Temp: 250°C.

-

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

MS Source: EI (70 eV), Scan range 40-300 amu.

Fragmentation Interpretation (Mass Spec Logic)

The identification relies on detecting the molecular ion and specific fragmentation pathways.

Figure 2: Expected EI-MS fragmentation pattern for this compound.

Diagnostic Signals:

-

Molecular Ion (

): m/z 195. -

Isotope Pattern: The intensity of m/z 197 must be approximately 33% of m/z 195 (characteristic of one

and one -

Base Peak: Often the chlorobenzyl cation (m/z 125) or the pyrrolidinium fragment (m/z 70), depending on ionization energy stability.

Protocol C: Structural Confirmation via NMR

Rationale: While GC-MS confirms the formula, it struggles to distinguish between 2-chloro, 3-chloro, and 4-chloro isomers. NMR is required to verify the ortho substitution pattern.

Sample Preparation[6][8][9]

-

Solvent:

(Deuterated Chloroform). -

Concentration: ~10 mg in 0.6 mL.

Key Assignment Table ( H NMR, 400 MHz)

| Proton Group | Chemical Shift ( | Multiplicity | Interpretation |

| Ar-H (Aromatic) | 7.10 - 7.50 | Multiplet (4H) | The ortho substitution creates a complex ABCD system, unlike the symmetric AA'BB' pattern of para-chloro isomers. |

| ~3.70 | Singlet (2H) | Shifts slightly downfield due to the ortho-Cl steric/electronic effect compared to para. | |

| ~2.50 - 2.60 | Multiplet (4H) | Alpha-protons of the pyrrolidine ring. | |

| ~1.75 - 1.85 | Multiplet (4H) | Beta-protons of the pyrrolidine ring. |

Differentiation Note: If the sample were the 4-chloro isomer, the aromatic region would show two distinct doublets (symmetric). The 2-chloro isomer shows a complex multiplet pattern due to the lack of symmetry.

References

-

PubChem. (2025). This compound | C11H14ClN.[1] National Library of Medicine. [Link]

-

Restek Corporation. (2018).[2] LC Troubleshooting: Tailing Peaks for Basic Compounds. [Link]

-

Waters Corporation. (n.d.). XBridge BEH C18 Column Care and Use Manual. (Reference for High pH stability of hybrid columns). [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Experimental procedure for scaling up 1-(2-Chlorobenzyl)pyrrolidine synthesis

Executive Summary

This application note details the process engineering and chemical protocol for the kilogram-scale synthesis of 1-(2-Chlorobenzyl)pyrrolidine (CAS: 72249-97-9).[1] This tertiary amine is a critical pharmacophore in the development of antihistamines and GPCR ligands.

While reductive amination is a viable laboratory route, this guide focuses on Nucleophilic Substitution (N-Alkylation) .[1] This pathway is selected for its atom economy, cost-effectiveness, and suitability for bulk manufacturing, provided that strict engineering controls are implemented to manage the lachrymatory nature of the starting material (2-chlorobenzyl chloride).[1]

Chemical Strategy & Safety Analysis

Reaction Scheme

The synthesis proceeds via an SN2 nucleophilic attack of pyrrolidine on the benzylic carbon of 2-chlorobenzyl chloride.[1] An inorganic base (

Reaction Equation:

Critical Safety Control: Lachrymator Handling

WARNING: 2-Chlorobenzyl chloride is a potent lachrymator and vesicant.[1]

-

Engineering Control: All transfers must occur within a closed system or a high-velocity fume hood.

-

Neutralization: Keep a solution of 10% aqueous ammonia or 5% sodium bisulfite nearby to neutralize spills immediately.

-

PPE: Double nitrile gloves, full-face respirator (if outside hood), and Tyvek suit are mandatory for scale-up operations >100g.[1]

Experimental Procedure (Scale-Up Protocol)

Materials & Stoichiometry

| Component | Role | Eq. | Mass/Vol (for 1 kg Batch) |

| 2-Chlorobenzyl Chloride | Electrophile | 1.0 | 500.0 g |

| Pyrrolidine | Nucleophile | 1.2 | 264.5 g |

| Potassium Carbonate (anhydrous) | Base Scavenger | 1.5 | 643.0 g |

| Toluene | Solvent | 10 Vol | 5.0 L |

| Water (DI) | Wash Solvent | - | 3.0 L |

Step-by-Step Methodology

Phase 1: Reactor Charging & Initiation

-

Setup: Equip a 10L Jacketed Glass Reactor with an overhead mechanical stirrer (impeller type: pitched blade), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

-

Charge: Add Toluene (3.0 L) and Pyrrolidine (264.5 g) to the reactor.

-

Base Addition: Add Potassium Carbonate (643.0 g) with moderate stirring (200 RPM). Ensure the base is well-suspended.[1]

-

Thermal Control: Adjust the jacket temperature to bring the internal mass to 35°C .

Phase 2: Controlled Addition (The Exotherm)

Rationale: The alkylation is exothermic. Uncontrolled addition leads to dimer formation and potential thermal runaway.

-

Preparation: Dissolve 2-Chlorobenzyl chloride (500 g) in Toluene (1.0 L) in the addition funnel.

-

Dosing: Begin dropwise addition of the benzyl chloride solution.

-

Target Rate: 15-20 mL/min.

-

Temp Limit: Maintain internal temperature < 45°C . If T > 45°C, halt addition and increase jacket cooling.

-

-

Post-Addition: Once addition is complete, stir at 40°C for 30 minutes to allow the initial exotherm to subside.

Phase 3: Reaction Completion

-

Ramp: Slowly heat the reactor to reflux (~110°C internal).

-

Hold: Maintain reflux for 3 to 4 hours .

-

PAT Check: Sample reaction mixture. Analyze via GC-MS or TLC (Mobile Phase: 10% MeOH in DCM).

-

Specification: < 2% unreacted Benzyl Chloride.

-

Phase 4: Workup & Isolation

-

Cooling: Cool the mixture to 20-25°C .

-

Filtration (Optional but Recommended): Filter off the solid inorganic salts (KCl/Excess K2CO3) using a chemically resistant filter press or Buchner funnel. Wash the cake with Toluene (0.5 L).

-

Note: Filtration prevents emulsion formation during the aqueous wash.

-

-

Washing: Transfer filtrate to a separator. Wash with Water (2 x 1.5 L) to remove residual pyrrolidine and inorganic traces.

-

Phase Separation: Collect the organic (top) layer. Discard the aqueous (bottom) layer as hazardous waste (contains pyrrolidine).

-

Concentration: Strip the Toluene under reduced pressure (Rotovap: 50°C bath, 50 mbar) to yield the crude orange oil.

Phase 5: Purification (Vacuum Distillation)

-

Setup: Transfer crude oil to a short-path distillation apparatus.

-

Distillation: Collect the fraction boiling at 102-105°C at 15 mmHg (approximate vacuum).

-

Fore-run: Discard low boilers (residual toluene/pyrrolidine).

-

Main Fraction: Clear to pale yellow liquid.[2]

-

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes and flow of the synthesis, highlighting the "Self-Validating" checks.

Caption: Process Flow Diagram (PFD) for the synthesis, emphasizing the Critical Quality Attribute (CQA) check at the PAT node.

Analytical Quality Control

To ensure the protocol is self-validating, the following analytical parameters should be used.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm and 254 nm.

-

Retention Time: Product typically elutes later than benzyl chloride due to the amine group's interaction with the stationary phase (pH dependent).

Physical Properties Verification

-

Appearance: Clear, colorless to pale yellow liquid. Darkening indicates oxidation or remaining pyrrolidine impurities.

-

Boiling Point: 102–104°C (at ~15 mmHg) [1].

-

Refractive Index:

(Theoretical estimation).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Incomplete reaction or loss during aqueous wash.[1] | 1. Extend reflux time. 2. Check pH of aqueous waste; if acidic, product is lost as salt. Keep wash neutral/basic. |

| Product is Dark/Red | Oxidation of pyrrolidine or polymerization. | Perform distillation under inert atmosphere ( |

| Solid Precipitate in Final Oil | Residual inorganic salts ( | Inadequate filtration or phase separation. Redissolve in dry toluene, filter, and re-strip. |

| Violent Exotherm | Dosing rate too fast. | Stop addition immediately. Apply external cooling. Resume at 50% rate. |

References

-

PrepChem. (n.d.). Synthesis of N-(2-chlorobenzyl)-pyrrolidine. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

High-throughput screening of 1-(2-Chlorobenzyl)pyrrolidine analogs

Application Note: High-Throughput Screening of 1-(2-Chlorobenzyl)pyrrolidine Analogs

Target Focus: Sigma-1 Receptor (

Executive Summary & Scientific Rationale

The this compound (2-CBP) scaffold represents a "privileged structure" in medicinal chemistry, possessing the requisite pharmacophore—a basic amine incorporated into a heterocyclic ring linked to a lipophilic aromatic moiety—to interact with various G-Protein Coupled Receptors (GPCRs) and intracellular chaperones.

While historically associated with antihistamine fragments (e.g., clemastine), recent chemogenomic profiling identifies this scaffold as a promising template for Sigma-1 Receptor (

This guide details a robust High-Throughput Screening (HTS) campaign designed to identify novel

Library Design: The 2-CBP Scaffold

To maximize the probability of success, the screening library is constructed around the 2-CBP core with targeted modifications to explore the Structure-Activity Relationship (SAR).

Core Scaffold: this compound Chemical Space Strategy:

-

Region A (Aromatic Ring): Variation of the halogen position (2-Cl vs 3-Cl, 4-Cl) and introduction of heteroatoms (pyridines, thiophenes) to probe the hydrophobic pocket.

-

Region B (Linker): Rigidification (e.g., methyl substitution) or extension to test steric tolerance.

-

Region C (Amine Ring): Ring expansion/contraction (azetidine, piperidine, morpholine) to modulate pKa and metabolic stability.

Visualization: Library Logic & Screening Workflow

Caption: Integrated workflow showing the progression from 2-CBP scaffold diversification to Fluorescence Polarization-based HTS and hit validation.

HTS Protocol: Fluorescence Polarization (FP) Competition Assay

Principle:

This assay relies on the change in rotational diffusion of a small fluorescent tracer upon binding to the large

-

Free Tracer: Rotates rapidly

Depolarizes light -

Bound Tracer: Rotates slowly

Retains polarization -

Hit Compound: Displaces tracer

Tracer becomes free

Materials & Reagents

-

Target: Human recombinant

Receptor (membrane preparation or solubilized ECD). -

Tracer:

-specific fluorescent ligand (e.g., FITC-PRE-084 or FAM-Pentazocine ). -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 1 mM EDTA, 0.05% Pluronic F-127 (to prevent compound aggregation). -

Plates: Black 384-well low-volume non-binding surface (NBS) plates (e.g., Corning 4514).

Step-by-Step Protocol (384-Well Format)

-

Compound Transfer:

-

Dispense 100 nL of library compounds (10 mM in DMSO) into assay plates using an acoustic liquid handler (e.g., Echo 650).

-

Controls:

-

High Control (0% Inhibition): DMSO only.

-

Low Control (100% Inhibition): 10

M Haloperidol (standard antagonist).

-

-

-

Receptor Addition:

-

Dilute

R protein stock to 2x working concentration in Assay Buffer. -

Dispense 10

L of receptor solution into all wells. -

Note: Optimization required to select a receptor concentration near the

of the tracer.

-

-

Incubation (Pre-Equilibrium):

-

Incubate for 15 minutes at Room Temperature (RT) to allow compounds to interact with the receptor binding pocket.

-

-

Tracer Addition:

-

Dilute Fluorescent Tracer to 2x working concentration (typically 2-5 nM final).

-

Dispense 10

L of tracer solution into all wells. -

Final Volume: 20.1

L.

-

-

Final Incubation:

-

Incubate for 60 minutes at RT in the dark.

-

-

Detection:

-

Read Fluorescence Polarization on a multimode plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

-

Settings: Excitation 485 nm / Emission 535 nm (Parallel & Perpendicular).

-

Data Analysis & Hit Identification

Raw data (Parallel (

Quality Control Metrics

Before accepting a plate, calculate the Z-factor to ensure assay robustness.

| Metric | Formula | Acceptance Criteria |

| Signal Window (SW) | ||

| Z-Factor | $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{ | \mu_{pos} - \mu_{neg} |

| CV (%) |

Hit Calling

-

Calculate % Inhibition for each well:

-

Threshold: Compounds exhibiting > 50% inhibition at 10

M are flagged as primary hits.

Secondary Validation & Mechanistic Confirmation

Primary hits from the FP screen must be validated to rule out false positives (e.g., fluorescence quenchers, aggregators).

A. Dose-Response Confirmation

Re-test hits in an 8-point serial dilution (e.g., 1 nM to 30

B. Orthogonal Assay: Thermal Shift (DSF)

To confirm physical binding and protein stability modulation.

-

Method: Differential Scanning Fluorimetry.

-

Expectation:

R ligands typically induce a significant thermal shift (

C. Functional Assay: Calcium Mobilization

Since

-

Protocol: Load SK-N-SH neuroblastoma cells with Fluo-4 AM. Treat with compound and stimulate with bradykinin.

-

Readout: Agonists enhance Ca

flux; Antagonists attenuate it.

Hypothetical Signaling Pathway (Sigma-1 Modulation)

Caption: Mechanism of Action. 2-CBP analogs bind

References

-

Schmidt, H. R., et al. (2016). Crystal structure of the human

receptor. Nature, 532(7600), 527–530. [Link] -

Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. [Link]

-

Gomes, K. S., et al. (2020).[1] Sigma-1 receptor antagonists: A promising path for neuropathic pain relief. Frontiers in Pharmacology, 11, 583. [Link][1][2]

-

PubChem Compound Summary. (n.d.). This compound.[3] National Center for Biotechnology Information. [Link]

-

Yasui, Y., & Su, T. P. (2016). Fluorescence polarization assay for the sigma-1 receptor. Methods in Molecular Biology, 1377, 67-75. [Link]

Sources

Stereoselective synthesis methods for pyrrolidine-containing compounds

From Transition Metal Catalysis to Organocatalytic Cascades

Executive Summary & Strategic Importance

The pyrrolidine ring is a "privileged scaffold" in modern pharmacopeia, serving as the structural core for blockbuster drugs ranging from ACE inhibitors (Ramipril) to DPP-4 inhibitors (Saxagliptin) and recent JAK inhibitors (Pacritinib) [1]. The biological activity of these molecules is governed strictly by their stereochemistry; a single enantiomeric mismatch can render a potent drug inactive or toxic.

This Application Note moves beyond textbook theory to provide field-validated protocols for the two most reliable methods of constructing chiral pyrrolidines:

-

Catalytic Asymmetric 1,3-Dipolar Cycloaddition (1,3-DCA): The industry "gold standard" for generating multisubstituted pyrrolidines with up to four stereocenters in a single step.

-

Organocatalytic Cascade Reactions: A metal-free, "green" alternative utilizing Jørgensen-Hayashi type catalysts for high enantioselectivity under mild conditions.

Method Selection Guide (Decision Matrix)

Selecting the correct synthetic route depends on the substitution pattern and available starting materials. Use the following logic flow to determine the optimal protocol for your target molecule.

Figure 1: Strategic decision tree for selecting the pyrrolidine synthesis methodology based on target complexity and substrate availability.

Protocol A: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Best For: Creating densely functionalized pyrrolidines (e.g., quaternary centers) with perfect atom economy.

Mechanistic Rationale

This reaction relies on the formation of a metallodipole. The metal salt (Ag(I) or Cu(I)) coordinates to an

Critical Success Factor: The "W-shaped" geometry of the metallodipole is essential for high diastereoselectivity (endo-selective).

Figure 2: Mechanistic pathway of the metal-catalyzed 1,3-DCA reaction.

Detailed Protocol

Reagents:

-

Precursor: Glycine iminoester (1.0 equiv)

-

Dipolarophile: Maleimide or Acrylate derivative (1.1 equiv)

-

Catalyst: AgOAc (3-5 mol%)

-

Ligand: Chiral Phosphoramidite or Ferrocenyl ligand (e.g., Fesulphos) (3-6 mol%)

-

Base: Et3N or DIPEA (10 mol%)

-

Solvent: DCM or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc and the Chiral Ligand in anhydrous DCM. Stir for 30 minutes at RT to ensure complex formation. Observation: Solution may change color slightly, indicating coordination.

-

Substrate Addition: Add the glycine iminoester and the dipolarophile to the catalyst mixture.

-

Activation: Cool the mixture to -20°C (temperature control is vital for enantioselectivity). Add the base dropwise.

-

Reaction: Stir at -20°C to 0°C for 12–24 hours.

-

QC Check: Monitor by TLC. The disappearance of the iminoester spot is the primary indicator.

-

-

Quench & Workup: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Troubleshooting:

-

Low Conversion: Ensure solvents are strictly anhydrous. Water quenches the metallodipole.

-

Poor ee: Lower the temperature to -40°C or switch from Ag(I) to Cu(I) if the substrate is sterically hindered.

Protocol B: Organocatalytic Asymmetric Cascade

Best For: "Green" synthesis, avoiding heavy metals, and accessing specific substitution patterns not easily available via 1,3-DCA.

Mechanistic Rationale

This method typically utilizes a Jørgensen-Hayashi catalyst (TMS-protected prolinol). The catalyst condenses with an aldehyde to form a transient chiral enamine. This enamine attacks a nitroalkene (Michael addition), followed by hydrolysis and intramolecular cyclization (often requiring a second step or spontaneous hemiaminal formation).

Detailed Protocol

Reagents:

-

Donor: Aliphatic Aldehyde (1.0 equiv)

-

Acceptor: Nitroalkene (1.2 equiv)

-

Catalyst: (S)-TMS-Prolinol ether (10-20 mol%)

-

Additives: Benzoic acid (sometimes used to accelerate hydrolysis)

-

Solvent: Toluene or CHCl3

Step-by-Step Workflow:

-

Setup: To a vial containing the nitroalkene (0.5 mmol) in Toluene (1.0 mL), add the organocatalyst (0.05 mmol).

-

Initiation: Add the aldehyde (0.5 mmol) followed by benzoic acid (if required by specific substrate).

-

Reaction: Stir at RT for 24 hours.

-

Self-Validation: The reaction mixture often turns yellow/orange due to the nitroalkene; fading color can indicate consumption.

-

-

Workup: Direct purification is often possible. Load the reaction mixture directly onto a silica gel column.

-

Elution: Elute with Pentane/Ether mixtures. Note: Organocatalytic products can be sensitive to acidic silica; adding 1% Et3N to the eluent is recommended.

Comparative Analysis & Data

The following table contrasts the two methods to aid in selection.

| Feature | Method A: Metal-Catalyzed 1,3-DCA | Method B: Organocatalysis |

| Complexity | High (Up to 4 stereocenters) | Moderate (2-3 stereocenters) |

| Atom Economy | Excellent (100%) | Good (By-products: H2O) |

| Catalyst Cost | Moderate (Ag/Cu salts cheap, Ligands expensive) | Moderate (Chiral amines) |

| Sensitivity | High (Moisture sensitive) | Low (Often tolerates air/moisture) |

| Typical Yield | 85 - 98% | 70 - 90% |

| Typical ee | >95% | 90 - 99% |

| Key Reference | [2], [3] | [4], [5] |

References

-

FDA Approved Drugs & Scaffolds: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2024).[1][2]

-

Ag(I) Catalysis Protocol: Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. (2023).[3][4][5][6] Organic Letters.

-

1,3-DCA Review: Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.

-

Organocatalysis Methodology: Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. (2024).[1][2]

-

Jørgensen-Hayashi Applications: Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. (2022).[2][4][5][7] Organic Letters.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04916K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support: Yield Optimization for 1-(2-Chlorobenzyl)pyrrolidine

Strategic Analysis: Route Selection & Mechanism

The synthesis of 1-(2-chlorobenzyl)pyrrolidine (N-(2-chlorobenzyl)pyrrolidine) presents a classic case of nucleophilic substitution where steric hindrance plays a critical role. The ortho-chloro substituent on the benzyl ring creates significant steric bulk, slowing down the SN2 attack by pyrrolidine compared to unsubstituted or para-substituted analogs.

To optimize yield, you must choose the route that best aligns with your available equipment and purity requirements.

Comparative Workflow Analysis

| Feature | Route A: Direct Alkylation (Standard) | Route B: Reductive Amination (High Specificity) |

| Primary Mechanism | SN2 Nucleophilic Substitution | Imine formation |

| Key Reagents | 2-Chlorobenzyl chloride, Pyrrolidine, Base (K₂CO₃) | 2-Chlorobenzaldehyde, Pyrrolidine, NaBH(OAc)₃ |

| Yield Potential | 70–85% (Optimization required) | 85–95% (inherently higher specificity) |

| Main Impurity | Quaternary ammonium salts (Bis-alkylation) | Benzyl alcohol (from aldehyde reduction) |

| Cost Profile | Low (Industrial standard) | Moderate (Reducing agents are costlier) |

| Recommendation | Best for Scale-up (>100g) | Best for MedChem/High Purity (<10g) |

Reaction Pathway Diagram

The following diagram illustrates the competing pathways in the alkylation route, highlighting where yield is lost.

Caption: Figure 1. Competitive reaction pathways. Yield loss occurs primarily through over-alkylation when the product competes with pyrrolidine for the remaining benzyl chloride.

Optimized Protocol: Direct Alkylation (Scale-Up Ready)

This protocol is optimized to suppress quaternary salt formation and overcome the ortho-chloro steric barrier.

Reagents & Stoichiometry[1][2][3][4][5]

-

2-Chlorobenzyl chloride: 1.0 equiv (e.g., 50.0 g)[1]

-

Pyrrolidine: 2.5 equiv (e.g., 55.0 g) — Crucial Excess

-

Solvent: Toluene (3.0 mL per gram of chloride)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, 1.2 equiv (optional if excess pyrrolidine is used as base, but K₂CO₃ is cleaner).

-

Catalyst (Optional): Potassium Iodide (KI), 0.05 equiv (Finkelstein condition).

Step-by-Step Methodology

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and addition funnel, charge Pyrrolidine (2.5 equiv) and Toluene .

-

Why: High dilution and excess amine ensure that a benzyl chloride molecule is statistically more likely to hit a pyrrolidine molecule than an already-formed product molecule.

-

-

Controlled Addition: Heat the solution to 40°C . Add 2-Chlorobenzyl chloride dropwise over 45–60 minutes.

-

Why: Keeping the electrophile concentration low prevents "hotspots" that favor polymerization or bis-alkylation.

-

-

Reaction Phase: Once addition is complete, raise temperature to Reflux (110°C) for 3–4 hours.

-

Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The spot for benzyl chloride (high R_f) should disappear.

-

-

Work-up (The Emulsion Killer):

-

Purification:

-

Evaporate Toluene under reduced pressure.[1]

-

Distillation: Distill the residue under vacuum.

-

Target: B.P. 102°–104°C at ~10-12 mmHg.

-

Troubleshooting Hub & FAQs

Module A: Yield Issues

Q: My conversion is stuck at ~60% even after refluxing for 6 hours. Why? A: This is the "Ortho Effect." The chlorine atom at the 2-position physically blocks the trajectory of the incoming pyrrolidine.

-

Fix: Add Potassium Iodide (KI) (5 mol%).

-

Mechanism: The KI reacts with the benzyl chloride in situ to form 2-chlorobenzyl iodide. The iodide is a much better leaving group (weaker bond, better polarizability), accelerating the reaction significantly (Finkelstein reaction).

Q: I am seeing a large amount of solid precipitate that isn't the product. A: This is likely the quaternary ammonium salt (bis-alkylation).

-

Cause: You likely added the Pyrrolidine to the Benzyl Chloride, or the addition was too fast.

-

Fix: Reverse addition. Always add the Benzyl Chloride TO the Pyrrolidine . Ensure Pyrrolidine is in >2.0 equivalents excess.

Module B: Purity & Isolation[1][3][7][8]

Q: The product is colored (yellow/brown) after removing the solvent. A: Benzyl amines oxidize easily in air to form N-oxides or colored impurities.

-

Fix: Perform the final distillation under an inert atmosphere (Nitrogen/Argon). If distillation is not possible, convert the free base to the Hydrochloride Salt .

-

Protocol: Dissolve crude oil in diethyl ether. Bubble dry HCl gas or add HCl in Dioxane. The white solid (M.P. ~170°C) is stable and easy to recrystallize from ethanol/ether.

-

Q: I have a persistent emulsion during the water wash. A: Pyrrolidine derivatives act as surfactants at certain pH levels.

-

Fix: Adjust the aqueous layer pH to >10 using NaOH before extraction. This ensures the amine is fully deprotonated (free base) and prefers the organic layer. Use Brine to break the emulsion.

Troubleshooting Logic Flow

Caption: Figure 2. Decision tree for diagnosing yield and purity failures.

References

-

US Patent 4,221,805. N-substituted pyrrolidines and pharmaceutical compositions containing them. (1980).

- Relevance: Establishes the baseline alkylation protocol in Toluene with K₂CO₃ workup.

-

PrepChem. Synthesis of N-(2-chlorobenzyl)-pyrrolidine.

- Relevance: Provides specific boiling points (102-104°C) and melting points for the HCl salt (170°C).

-

Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (1996).[4]

- Relevance: Authoritative grounding for the alternative Reductive Amin

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

Sources

Technical Support Center: Purification of 1-(2-Chlorobenzyl)pyrrolidine

Topic: Purification & Isolation Protocols Compound: 1-(2-Chlorobenzyl)pyrrolidine (N-(2-Chlorobenzyl)pyrrolidine) CAS: 72249-97-9 (Free Base) Support Ticket ID: #PUR-2CL-PYR-001[1]

Technical Profile & Physical Properties

Before initiating purification, verify your target parameters. This compound is a tertiary amine, typically isolated as a viscous oil in its free base form or a crystalline solid as a salt.

| Property | Specification | Notes |

| Appearance | Pale yellow to orange oil | Darkens upon oxidation (N-oxide formation).[1][2] |

| Boiling Point | 102°C – 104°C | At reduced pressure (approx. 10–12 mmHg) [1].[2] |

| Salt Melting Point | 170°C | Specific to the Hydrochloride (HCl) salt [1].[2] |

| Solubility | Organic solvents (DCM, Et2O, Toluene) | Immiscible with water at neutral/basic pH.[2] |

| Basicity (pKa) | ~9.5 (Estimated) | Protonates readily in dilute mineral acids.[2] |

| Major Impurities | 2-Chlorobenzyl chloride, Pyrrolidine | Halide is a lachrymator and alkylating agent.[1][2] |

Purification Module A: Acid-Base Extraction (The "Chemical Filter")

User Scenario: “My crude reaction mixture contains unreacted 2-chlorobenzyl chloride and smells pungent. How do I remove the halide without distillation?”

Technical Insight: Because this compound is a tertiary amine, it can be reversibly protonated to become water-soluble.[1] Neutral impurities (like the starting halide) and acidic impurities cannot. This "pH Swing" is the most robust method to remove toxic alkylating agents without thermal stress.

Protocol: The "pH Swing" Extraction

-

Dissolution: Dissolve the crude oil in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .

-

Acid Extraction (Targeting the Amine):

-

Extract the organic layer 2x with 1M HCl (aq) .

-

Mechanism:[3][4][5][6][7][8] The this compound protonates (

) and migrates to the aqueous layer.[1] -

CRITICAL STEP: Keep the Aqueous Layer . The Organic Layer contains the unreacted 2-chlorobenzyl chloride and neutral tars.[1] Discard the organic layer properly (halogenated waste).

-

-

Base Wash (Liberating the Amine):

-

Cool the aqueous acidic layer to 0°C.

-

Slowly basify with 20% NaOH or KOH until pH > 12.

-

Observation: The solution will turn cloudy/milky as the amine deprotonates and oils out.

-

-

Final Isolation:

-

Extract the cloudy aqueous mixture 3x with DCM or Et₂O .

-

Dry the combined organic extracts over Anhydrous

(preferred over -

Concentrate in vacuo.[9]

-

Visual Workflow: Acid-Base Logic

Figure 1: Selective protonation workflow to separate the tertiary amine from neutral alkylating agents.

Purification Module B: Vacuum Distillation (Polishing)

User Scenario: “I performed the extraction, but the oil is still amber/brown. I need >98% purity for biological testing.”

Technical Insight: Tertiary amines are susceptible to N-oxide formation (darkening) upon air exposure.[1] Distillation removes heavy inorganic salts and oxidative tars. Due to the high boiling point of the benzyl moiety, vacuum is mandatory to prevent thermal decomposition.

Protocol: Reduced Pressure Distillation

| Parameter | Setting |

| Pressure | < 15 mmHg (High Vacuum recommended) |

| Bath Temp | Start at 120°C, ramp slowly |

| Head Temp (Target) | 102°C – 104°C (at ~12 mmHg) [1] |

| Condenser | Water-cooled (20°C) is sufficient |

Step-by-Step:

-

Equip a short-path distillation head.[1] Long columns are unnecessary and increase hold-up volume.[1]

-

Degas: Stir under vacuum at room temperature for 10 minutes first to remove residual solvent (DCM/Ether) which can cause "bumping."

-

Fractions:

-

Fore-run: Discard the first few drops (often contains residual pyrrolidine, BP 87°C @ atm).

-

Main Fraction: Collect the steady plateau at 102-104°C.[1]

-

Pot Residue: Do not distill to dryness; leave the dark tars behind.

-

Purification Module C: Salt Formation (Crystallization)

User Scenario: “The oil is difficult to weigh accurately for dosing. I need a stable solid.”

Technical Insight: Converting the oily free base to a hydrochloride salt locks the amine into a crystalline lattice, preventing oxidation and facilitating easy handling.

Protocol: Hydrochloride Salt Formation

-

Solvent System: Dissolve 1g of the purified oil in 10 mL of Anhydrous Diethyl Ether or Ethyl Acetate .[1]

-

Acid Addition:

-

Method A (Gas): Bubble dry HCl gas through the solution.

-

Method B (Solution): Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring.

-

-

Observation: A white precipitate should form immediately.

-

Recrystallization:

-

If the precipitate is amorphous (gummy), heat the mixture to boiling and add Ethanol dropwise until the solid just dissolves.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Target MP: 170°C [1].

-

Frequently Asked Questions (Troubleshooting)

Q: The product streaks badly on TLC plates (Silica). How do I fix this? A: Tertiary amines interact strongly with acidic silanol groups on silica gel.

-

Fix: Pre-treat your TLC plate or column by adding 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent system (e.g., 5% MeOH / 95% DCM + 1% TEA).[1] This blocks the silanol sites [2].

Q: My product smells like almonds even after extraction. A: This indicates residual 2-chlorobenzyl chloride (which has a pungent, penetrating odor).

-

Fix: Your acid extraction (Module A) was likely inefficient. Repeat Module A, but ensure the pH of the acid step is < 2. Alternatively, stir the organic phase with aqueous N,N-dimethyl-1,3-propanediamine for 1 hour; this "scavenger" amine will react with the benzyl chloride to form a water-soluble salt, which is then washed away [3].[1]

Q: Can I use Magnesium Sulfate (

References

-

PrepChem. (n.d.). Synthesis of N-(2-chlorobenzyl)-pyrrolidine. Retrieved February 4, 2026, from [Link]

-

Biotage. (2023).[10] Is there an easy way to purify organic amines? Retrieved February 4, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. CN1024791C - Process for preparing pyrrolidine derivatives and their salts - Google Patents [patents.google.com]

- 5. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]

- 6. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. reddit.com [reddit.com]

- 10. biotage.com [biotage.com]

Technical Support Center: N-Substituted Pyrrolidine Synthesis

Status: Online Operator: Senior Application Scientist Ticket Queue: [Processing...]

Mission Statement

Welcome to the N-Heterocycle Synthesis Support Hub. You are likely here because your pyrrolidine synthesis—a cornerstone of medicinal chemistry found in molecules like nicotine, procyclidine, and countless proline derivatives—has failed.

We do not offer generic advice. We analyze the causality of failure. Whether you are battling over-alkylation, fighting stubborn imine hydrolysis, or watching your palladium catalyst crash out, this guide provides the mechanistic root cause and the self-validating protocol to fix it.

Ticket #001: The "Double-Dip" Effect (Over-Alkylation)

User Report: "I’m trying to synthesize N-benzylpyrrolidine from pyrrolidine and benzyl bromide. I used a 1:1 ratio, but my LC-MS shows a mess of starting material, product, and a huge peak for the quaternary ammonium salt."

Root Cause Analysis:

This is a classic kinetic trap in Nucleophilic Substitution (

-

The Trap: The product (N-benzylpyrrolidine) is a tertiary amine. Tertiary amines are often more nucleophilic than the secondary amine starting material (pyrrolidine) because alkyl groups are electron-donating (inductive effect).

-

The Result: As soon as a molecule of product forms, it outcompetes the starting material for the remaining benzyl bromide, leading to quaternization (over-alkylation).

Troubleshooting Protocol:

| Variable | Adjustment | Rationale |

| Stoichiometry | Inverse Addition | Add the electrophile (benzyl bromide) dropwise to a large excess (3-4 equiv) of the amine. This ensures the electrophile always encounters the starting amine, not the product. |

| Base Choice | Use Inorganic Bases (e.g., | Avoid organic amine bases (like TEA) which can compete as nucleophiles or act as alkyl transfer agents. |

| Alternative | Switch to Reductive Amination | If mono-alkylation is critical and separation is difficult, abandon |

Visualizing the Failure Mode:

Figure 1: The kinetic trap of direct alkylation. The product (Tertiary Amine) reacts faster with the alkyl halide than the starting material.

Ticket #002: The "Vanishing Imine" (Reductive Amination)

User Report: "I switched to reductive amination using pyrrolidine and benzaldehyde with

Root Cause Analysis: You have a competency mismatch between your reducing agent and your intermediate.

-

Imine Instability: Pyrrolidine forms an iminium ion (since it is a secondary amine). This intermediate is reversible and water-sensitive.

-

Selectivity Issue:

is too strong. It reduces the aldehyde (to benzyl alcohol) faster than it reduces the iminium ion. You are reducing your starting material before it can couple.

The "Self-Validating" Protocol: Use this protocol to guarantee formation of the desired C-N bond.

Reagents:

-

Amine: Pyrrolidine (1.0 equiv)

-

Carbonyl: Benzaldehyde (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (

) (1.5 equiv) -

Solvent: DCE (1,2-Dichloroethane) or THF

Step-by-Step Procedure:

-

Imine Formation (The Checkpoint):

-

Mix amine and aldehyde in DCE.

-

Validation: Add activated molecular sieves (4Å) or

to sequester water. Stir for 30-60 mins. -

Why? Driving the equilibrium toward the iminium ion is critical before adding the reductant.

-

-

Selective Reduction:

-

Add

in one portion. -

Why STAB? It is less nucleophilic and bulky. It will not reduce the aldehyde significantly at neutral pH but rapidly reduces the protonated iminium ion.

-

-

Quench & Workup:

-

Quench with saturated

. Extract with DCM. -

Validation: The pH of the aqueous layer should be >8 to ensure the amine is deprotonated and extracts into the organic layer.

-

Ticket #003: The "Black Crash" (Buchwald-Hartwig Coupling)

User Report: "I'm trying to couple pyrrolidine with an aryl bromide using

Root Cause Analysis:

The "Black Crash" is the precipitation of Palladium Black (

-

Ligand Mismatch: Pyrrolidine is a secondary amine. Older ligands like BINAP often struggle with the steric bulk and electronics of secondary amines, leading to slow reductive elimination.

-

-Hydride Elimination: Pyrrolidine has

Troubleshooting Guide:

| Parameter | Recommendation | Mechanism |

| Ligand | RuPhos or DavePhos | These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the difficult reductive elimination step for secondary amines. |

| Base | NaOtBu | Strong bases facilitate the formation of the Pd-Amido complex. |

| Pre-catalyst | Pd-PEPPSI or G3-Palladacycles | These pre-formed Pd(II) precatalysts activate quickly and prevent the initial formation of Pd-black aggregates. |

Ticket #004: The "Ring Break" (Elimination & Ring Opening)

User Report: "I tried to methylate my N-butylpyrrolidine to make a salt, but upon heating with base, I see a linear alkene product."

Root Cause Analysis: You have triggered the Hofmann Elimination .[1]

-

The Setup: Quaternary ammonium salts of pyrrolidine contain

-hydrogens on the ring. -

The Trigger: In the presence of a strong base and heat, the ring opens to form the less substituted alkene (Hofmann product). This is a common degradation pathway for N-substituted pyrrolidines.

Decision Tree for Ring Integrity:

Figure 2: Risk assessment for Hofmann Elimination. Quaternized pyrrolidines are metastable in basic conditions.

Summary of Methods & Side Reactions

| Method | Primary Side Reaction | Prevention Strategy |

| Direct Alkylation ( | Over-alkylation (Quaternization) | Use excess amine; Inverse addition; Switch to reductive amination. |

| Reductive Amination | Alcohol formation (C=O reduction); Dimerization | Use |

| Buchwald-Hartwig | Hydrodehalogenation (Ar-H); | Use specific ligands (RuPhos); Exclude |

| Cyclization (1,4-dihalo) | Polymerization (Intermolecular) | High dilution conditions; Slow addition of substrate to base. |

References

-

Reductive Amination Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2] Link

-

Buchwald-Hartwig Ligands: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

Hofmann Elimination Mechanism: Cope, A. C., & Trumbull, E. R. "Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis." Organic Reactions, 2011. Link

-

Pyrrolidine Synthesis Overview: "Synthesis of Pyrrolidines." Organic Chemistry Portal. Link

Sources

Overcoming solubility issues of 1-(2-Chlorobenzyl)pyrrolidine in assays

This guide serves as a specialized technical resource for researchers encountering solubility challenges with 1-(2-Chlorobenzyl)pyrrolidine (CAS: 5596-73-6).

As a Senior Application Scientist, I have structured this content to move beyond generic advice. We will analyze the physicochemical "personality" of this molecule—specifically the conflict between its lipophilic chlorobenzyl tail and its ionizable pyrrolidine head—and provide a self-validating troubleshooting framework.

Technical Abstract: The Physicochemical Paradox

This compound is a lipophilic tertiary amine . Its solubility behavior is governed by two competing parameters:

-

LogP (~2.9): The chlorobenzyl group drives hydrophobicity, causing the molecule to "oil out" or crystallize in aqueous environments.

-

pKa (~9.0–9.5): The pyrrolidine nitrogen is basic. At physiological pH (7.4), the molecule exists in equilibrium between its cationic (soluble) and free-base (insoluble) forms.

The Core Failure Mode: When you dilute a high-concentration DMSO stock into a neutral buffer (pH 7.4), the local concentration often exceeds the solubility limit of the free base species before equilibrium is reached. This results in "kinetic precipitation"—micro-aggregates that are invisible to the naked eye but devastating to assay reproducibility.

Part 1: Troubleshooting Guides & FAQs

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it into PBS (pH 7.4), the solution turns cloudy or my IC50 curves are erratic. Why?

Diagnosis: You are experiencing the "Free Base Crash." The Mechanism: DMSO is aprotic and stabilizes the free base. When you spike this into PBS (pH 7.4), the pH is high enough that a significant fraction of the molecule remains unprotonated (uncharged). The uncharged form is highly lipophilic and precipitates immediately upon contact with the aqueous phase. The Fix:

-

Acidify the Diluent: Ensure your assay buffer has a strong buffering capacity. If the assay tolerates it, lower the pH slightly (to 6.5–7.0) to drive the equilibrium toward the soluble cationic form.

-

Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution step using a "Transition Buffer" (e.g., water acidified with 0.1% Formic Acid or a buffer containing 0.05% Tween-20).

Q2: My DMSO stock solution has developed crystals after freeze-thaw cycles. Is it safe to warm it up?

Diagnosis: Hygroscopic precipitation. The Mechanism: DMSO is hygroscopic; it absorbs atmospheric water. This compound is hydrophobic. As your DMSO stock absorbs water over time, the solvent power decreases, forcing the compound out of solution. The Fix:

-

Do NOT just warm and vortex. This may redissolve the compound temporarily but creates a supersaturated solution that will crash out during the assay.

-

Protocol: Centrifuge the stock. If a pellet is visible, the concentration is unknown. Discard and prepare fresh stock using anhydrous DMSO stored in a desiccator.

-

Prevention: Use single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use a surfactant to keep it in solution?

Diagnosis: Micellar encapsulation strategy. The Mechanism: Surfactants isolate lipophilic molecules within micelles, preventing aggregation. The Fix: Yes. Non-ionic surfactants are highly effective for this compound class.

-

Recommendation: Add 0.01% - 0.05% Pluronic F-127 or Tween-20 to your assay buffer before adding the compound. Pluronic F-127 is often preferred in cell-based assays due to lower cytotoxicity compared to Triton X-100.

Part 2: Experimental Protocols

Workflow A: The "Step-Down" Dilution Protocol

Use this protocol to prevent kinetic precipitation during assay setup.

-

Stock Preparation : Dissolve this compound in anhydrous DMSO to 10 mM .

-

The "Shift" Step (Critical) :

-

Prepare an Intermediate Plate .

-

Dilute the 10 mM stock 1:10 into DMSO (not water) to get 1 mM.

-

Further dilute 1:10 into Acidified Water (pH 4.0) or Buffer + 0.1% Pluronic F-127 .

-

-

Final Assay Addition :

-

Transfer from the Intermediate Plate to the Assay Plate (containing cells/enzyme).

-

This ensures the compound enters the final buffer in a pre-solubilized, dispersed state.

-

Workflow B: Solubility Limit Determination (Self-Validating)

Before running a large screen, validate the compound's solubility in your specific buffer.

| Step | Action | Observation/Metric |

| 1 | Prepare 2x serial dilutions in DMSO (10 mM down to 1 µM). | Clear solutions. |

| 2 | Transfer 2 µL of each to 198 µL of Assay Buffer in a clear-bottom UV-transparent plate. | Final DMSO = 1%.[1] |

| 3 | Incubate for 60 mins at RT (shaking). | Equilibrium time. |

| 4 | Measure Absorbance at 600 nm (Turbidity). | OD > 0.005 indicates precipitation. |

| 5 | Validation : Centrifuge plate at 2000 x g for 10 min. Sample supernatant and measure by HPLC/UV. | Compare Supernatant Conc. vs. Theoretical Conc. |

Part 3: Visualization & Logic Mapping

Figure 1: Solubility Decision Tree

A logical flow to determine the correct solvent system based on assay constraints.

Caption: Decision matrix for selecting the optimal solubilization strategy based on pH and biological constraints.

Figure 2: The Kinetic "Crash" Avoidance Workflow

Visualizing the intermediate dilution steps to prevent precipitation.

Caption: Step-down dilution protocol to maintain solubility during the transition from organic solvent to aqueous buffer.

Part 4: Data Reference Tables

Table 1: Solvent Compatibility & Solubility Limits

Estimated solubility profiles for this compound based on physicochemical properties (LogP ~2.9, pKa ~9.5).

| Solvent System | Solubility Limit (Est.) | Risk Level | Notes |

| 100% DMSO | > 50 mM | Low | Use anhydrous DMSO only. |

| 100% Ethanol | > 20 mM | Low | Volatile; seal plates tightly. |

| PBS (pH 7.4) | < 50 µM | Critical | High risk of precipitation above 50 µM. |

| PBS (pH 6.0) | > 500 µM | Low | Protonation significantly aids solubility. |

| PBS + 0.1% BSA | ~ 200 µM | Medium | Albumin binds lipophiles, increasing apparent solubility. |

Table 2: DMSO Tolerance in Common Assays

Ensure your solubilization strategy does not exceed these limits.

| Assay Type | Max Recommended DMSO % | Reason for Limit |

| Enzymatic (Biochemical) | 1.0% - 5.0% | High DMSO can denature enzymes or inhibit activity. |

| Cell-Based (Mammalian) | 0.1% - 0.5% | Toxicity; membrane permeabilization artifacts. |

| Primary Neurons | < 0.1% | Extremely sensitive to solvent effects. |

References

-

PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]

-

Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

-

Popa-Burke, I. G., et al. (2014).[2] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]

-

Waybright, T. J., et al. (2009). Improving the reliability of high-throughput screening data by detecting compound precipitation. Journal of Biomolecular Screening. Available at: [Link]

Sources

Stability and storage conditions for 1-(2-Chlorobenzyl)pyrrolidine

A Guide to Ensuring Compound Integrity Through Proper Storage and Handling

Welcome to the Technical Support Center for 1-(2-Chlorobenzyl)pyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find essential information on its stability and optimal storage conditions, presented in a clear question-and-answer format to address potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several environmental factors. Key considerations include exposure to heat, light, moisture, and incompatible materials.[1][2] Like many organic compounds, elevated temperatures can accelerate degradation.[3] It is also crucial to protect it from moisture and strong oxidizing agents.[1][4]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, this compound should be kept in a tightly closed container, in a cool, dry, and well-ventilated area.[1][2][5] To prevent degradation, it is advisable to store the compound away from heat sources, open flames, and direct sunlight.[2][4][6] Some sources also recommend storing the material under an inert gas like nitrogen.

Q3: How should I handle this compound in the laboratory for routine experiments?

A3: When handling this compound, it is important to work in a well-ventilated area or under a chemical fume hood.[4] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2] Ensure that containers are tightly sealed after use to prevent exposure to air and moisture.[5]

Q4: Are there any specific materials that are incompatible with this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][5][6] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advised to avoid contact with certain metals.[6]

Q5: What are the potential hazardous decomposition products of this compound?

A5: Under fire conditions or upon significant thermal degradation, this compound can decompose to produce hazardous substances. These may include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and other irritating and toxic fumes and gases.[1][2]

Troubleshooting Guide

This section addresses specific problems that may arise during the use of this compound and provides actionable solutions.

Problem 1: I've noticed a change in the physical appearance (e.g., color, clarity) of my stored this compound. What could be the cause?

Possible Cause: A change in physical appearance is often an indicator of chemical degradation. This could be due to improper storage conditions such as exposure to light, elevated temperatures, or contamination.

Solution:

-

Review Storage Conditions: Immediately verify that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

-

Check for Contamination: Ensure that the container has not been contaminated with incompatible materials.

-

Purity Analysis: If you suspect degradation, it is advisable to perform a purity analysis (e.g., HPLC, GC-MS) to confirm the integrity of the compound before further use.

Problem 2: My experimental results are inconsistent, and I suspect the stability of this compound in my solvent is an issue. How can I check this?

Possible Cause: The stability of this compound can be solvent-dependent. Some solvents may promote degradation, especially over extended periods or at elevated temperatures.

Solution:

-

Conduct a Stability Study: A simple stability study can be performed by dissolving a known concentration of the compound in your experimental solvent and monitoring its purity over time using an appropriate analytical method.

-

Solvent Selection: If instability is confirmed, consider using an alternative, less reactive solvent. Aprotic and dry solvents are generally preferred.

-

Fresh Preparations: For sensitive experiments, always prepare fresh solutions of this compound immediately before use.

Summary of Recommended Storage and Handling Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool place, away from heat.[5] | To minimize thermal degradation.[3] |

| Light | Protect from direct sunlight.[2][6] | To prevent photolytic degradation.[7] |

| Atmosphere | Tightly closed container.[2][5] Store under inert gas (e.g., Nitrogen) for enhanced stability. | To prevent oxidation and reaction with atmospheric moisture. |

| Moisture | Store in a dry place.[1][2] | To prevent hydrolysis. |

| Incompatibilities | Away from strong oxidizing agents, acids, and certain metals.[4][6] | To avoid chemical reactions and degradation. |

Troubleshooting Workflow for Stability Issues

Caption: A logical workflow for troubleshooting stability issues with this compound.

Experimental Protocol: Short-Term Stability Assessment in Solution

This protocol outlines a general procedure to assess the short-term stability of this compound in a specific solvent at a given temperature.

Objective: To determine the percentage of degradation of this compound in a selected solvent over a 24-hour period.

Materials:

-

This compound

-

High-purity solvent of choice (e.g., Acetonitrile, DMSO)

-

Volumetric flasks and pipettes

-

HPLC or GC instrument with a suitable column and detector

-

Analytical balance

Procedure:

-

Stock Solution Preparation (Time 0):

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Immediately after preparation, inject an aliquot of this solution into the analytical instrument (HPLC or GC) to obtain the initial peak area, which represents 100% purity at Time 0.

-

-

Incubation:

-

Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, or elevated temperature). Protect the solution from light if photostability is not the variable being tested.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the stock solution.

-

Analyze the aliquot by the same analytical method used for the Time 0 sample.

-

-

Data Analysis:

-

For each time point, calculate the percentage of this compound remaining using the following formula:

-

% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

-

-